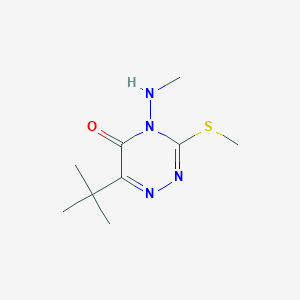

6-tert-Butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one

Descripción general

Descripción

6-tert-Butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, commonly known as 6-TB-MAMT, is a synthetic molecule that has been used in a variety of scientific applications. It is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is composed of three rings of atoms. 6-TB-MAMT has been studied for its potential in a variety of scientific fields, including biochemistry, pharmacology, and material science.

Aplicaciones Científicas De Investigación

Photokinetic Studies

Research has shown that the deamination reactions of compounds like 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one are influenced by factors such as oxygen and water. These findings provide insights into the behavior of such compounds under environmental conditions, with implications for their use in various applications (Parlar & Pletsch, 1988).

Antimicrobial Activity

Synthesized derivatives of 1,2,4-triazine, including those based on 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, have demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative strains, highlighting their potential use in medical and agricultural sectors (Malik & Patel, 2017).

Herbicide Mechanism

Studies have linked the molecular action of herbicides like metribuzin, structurally similar to 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one, to the inhibition of the electron carrier system in photosynthetic processes. This finding is crucial for understanding how such compounds function as herbicides and their environmental impact (Muñoz, Martínez-Martínez, Ros‐Barceló, & Pedreño, 1990).

Larvicidal and Antimicrobial Effects

Novel derivatives of 1,2,4-triazin-5(4H)-one have shown promising larvicidal and antimicrobial activities. This indicates potential applications in controlling mosquito populations and managing bacterial infections (Kumara et al., 2015).

Environmental Interactions

Understanding the interactions of 6-tert-butyl-4-(methylamino)-3-(methylthio)-1,2,4-triazin-5(4H)-one with environmental factors such as soil pH is crucial. Studies have demonstrated that microbial degradation and mobility of related compounds are significantly influenced by soil pH levels (Ladlie, Meggitt, & Penner, 1976).

Mecanismo De Acción

Target of Action:

N-Methyl Metribuzin primarily targets photosystem II (PSII) in plants. PSII plays a crucial role in photosynthesis by capturing light energy and initiating electron transport. Specifically, N-Methyl Metribuzin competes with plastoquinone at the QB-binding site on the D1 protein within PSII. This competition inhibits electron transport from QA to QB, leading to photooxidation and ultimately causing plant death .

Action Environment:

Environmental factors significantly influence N-Methyl Metribuzin’s efficacy and stability:

Propiedades

IUPAC Name |

6-tert-butyl-4-(methylamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4OS/c1-9(2,3)6-7(14)13(10-4)8(15-5)12-11-6/h10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFWXRSTOLHNFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(N(C1=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538663 | |

| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl Metribuzin | |

CAS RN |

56742-45-1 | |

| Record name | 6-tert-Butyl-4-(methylamino)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

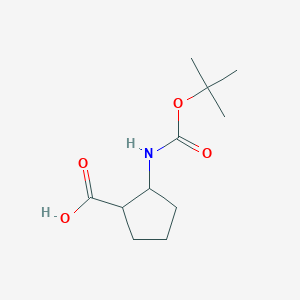

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

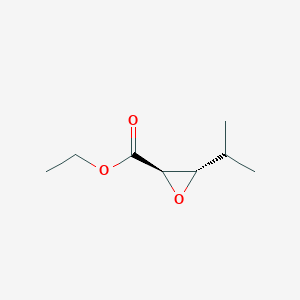

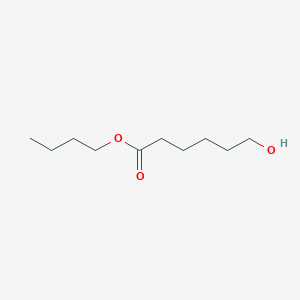

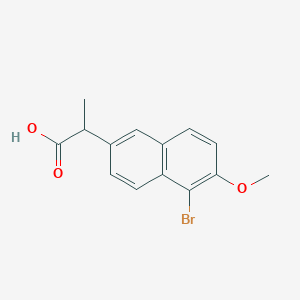

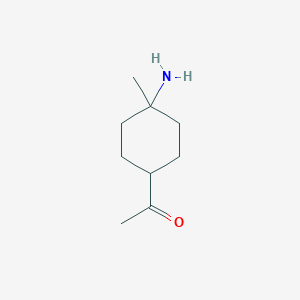

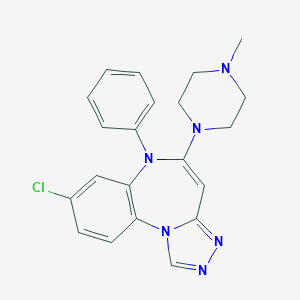

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)

![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)

amino}benzoate](/img/structure/B139408.png)

![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)